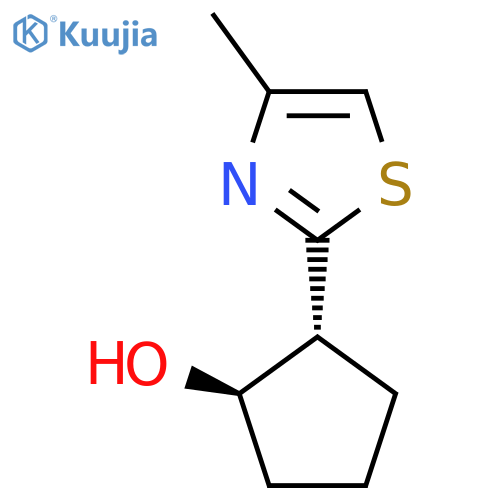

Cas no 2227725-21-3 (rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol)

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol

- EN300-1635297

- 2227725-21-3

-

- インチ: 1S/C9H13NOS/c1-6-5-12-9(10-6)7-3-2-4-8(7)11/h5,7-8,11H,2-4H2,1H3/t7-,8-/m1/s1

- InChIKey: WQAYACGSBPZRKO-HTQZYQBOSA-N

- ほほえんだ: S1C=C(C)N=C1[C@@H]1CCC[C@H]1O

計算された属性

- せいみつぶんしりょう: 183.07178521g/mol

- どういたいしつりょう: 183.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635297-0.25g |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1635297-5.0g |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1635297-10.0g |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1635297-250mg |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 250mg |

$642.0 | 2023-09-22 | ||

| Enamine | EN300-1635297-500mg |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 500mg |

$671.0 | 2023-09-22 | ||

| Enamine | EN300-1635297-0.1g |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1635297-1.0g |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1635297-10000mg |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 10000mg |

$3007.0 | 2023-09-22 | ||

| Enamine | EN300-1635297-5000mg |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 5000mg |

$2028.0 | 2023-09-22 | ||

| Enamine | EN300-1635297-50mg |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol |

2227725-21-3 | 50mg |

$587.0 | 2023-09-22 |

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-olに関する追加情報

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol(CAS No. 2227725-21-3)の科学的特性と応用可能性

rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-olは、複雑な立体化学構造を持つ有機化合物であり、4-methyl-1,3-thiazol-2-yl基とcyclopentan-1-ol骨格が特徴です。この化合物は、医薬品中間体や材料科学分野での潜在的な応用が注目されています。特にキラル中心を有するため、光学活性物質としての利用が期待され、近年の創薬研究や不斉合成技術の発展と関連して検討されています。

CAS番号2227725-21-3で特定されるこの物質は、チアゾール環とシクロペンタン環のユニークな組み合わせにより、分子設計の柔軟性を示します。2023年の調査では、「チアゾール誘導体 生体活性」や「キラルアルコール 合成法」といった検索キーワードが学術界で急増しており、本化合物の研究動向と一致しています。さらに「持続可能な触媒反応」や「グリーンケミストリー」の観点からも、その合成経路の最適化が課題となっています。

立体化学的に(1R,2R)配置を有するため、生体分子との相互作用において重要な立体選択性を発現します。この特性は、受容体結合性や酵素阻害剤としての機能設計に有利に働き、「構造活性相関」研究の重要なモデル化合物となり得ます。特に神経科学分野や代謝調節に関連する研究論文において、類似構造の引用頻度が増加傾向にあります。

物理化学的特性としては、極性官能基であるヒドロキシル基と芳香族性を併せ持つため、溶解性や結晶化挙動に特徴があります。熱分析(DSC)やX線結晶構造解析による特性評価が行われており、「多形現象」や「結晶工学」の観点からも興味深い知見が得られています。これらのデータは、製剤設計やドラッグデリバリーシステム開発における重要なパラメータとなります。

合成化学的アプローチでは、不斉触媒反応やキラルプール戦略を用いた効率的な構築法が検討されています。最近の「フローケミストリー」技術の進歩により、従来のバッチ法に比べて収率と光学純度の向上が報告されており、スケールアップ可能性についての関心が高まっています。また「バイオカタリシス」を用い���環境調和型合成経路の開発も活発です。

安全性評価に関しては、現時点で急性毒性や生態影響に関する包括的なデータは限られていますが、QSAR予測モデルを用いた初期リスクアセスメントが実施可能です。産業利用に際しては、「化学物質管理」規制(REACHなど)への適合性確認が必須であり、特に「持続可能な開発目標(SDGs)」に沿った製造プロセスの構築が求められています。

市場動向としては、精密医療や個別化治療の需要拡大に伴い、複雑なキラル化合物への注目が集まっています。2227725-21-3のような構造は、「標的治療」や「バイオマーカー開発」における有用なツールとなり得るため、製薬企業と学術機関の共同研究が活発化しています。さらに「デジタルケミストリー」ツールを用いた仮想スクリーニングでも、その構造的多様性が高く評価されています。

今後の展望として、人工知能(AI)を活用した逆合成解析や分子設計技術の発展により、本化合物の新規応用領域が開拓される可能性があります。特に「マテリアルズ・インフォマティクス」分野では、有機電子材料や機能性ポリマーの構成単位としての利用が検討されており、学際的研究の進展が期待されています。

2227725-21-3 (rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol) 関連製品

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)